5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
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Description
5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually > 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-Dependent Kinases (CDKs) , which play a crucial role in cell cycle regulation.
Mode of Action
antiviral agents by inhibiting viral replication. They substitute themselves for thymidine in viral DNA, inhibiting thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Biochemical Pathways
Similar compounds have been found to inhibit thecell cycle process and induce cell apoptosis , thereby inhibiting cell proliferation .
Pharmacokinetics
It’s known that similar compounds, when placed into tissue culture medium, are incorporated into dna by mammalian cells . This suggests that these compounds may have good bioavailability.
Result of Action
Similar compounds have been found to inhibit the production of viral dna, thereby destroying the infective and destructive capacity of the viral material .
Action Environment
The compound is stable under normal temperature and pressure. It should be stored in a cool, dry place with good ventilation or exhaust equipment . It should be kept separate from oxidants, acids, and food chemicals . The storage area should have emergency leak handling equipment and suitable containment materials .
Biochemical Analysis
Biochemical Properties
It is known that this compound is stable under normal temperature and pressure
Cellular Effects
It has been observed that a 10 μM concentration of this compound in the media does not alter cell division kinetics
Molecular Mechanism
It has been suggested that the toxicity of this compound could in part be attributed to inhibition of thymidylate synthase
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
5-chloro-1-(oxolan-2-yl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSTBMUAVKGRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500826 |
Source
|
Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17902-24-8 |
Source
|
Record name | 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17902-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.